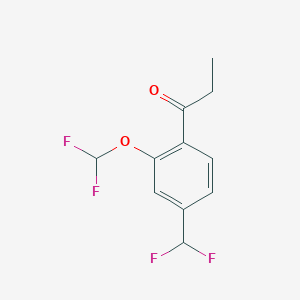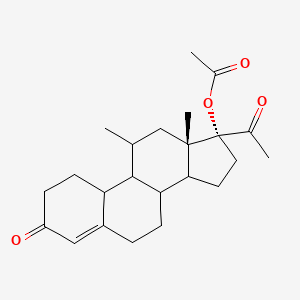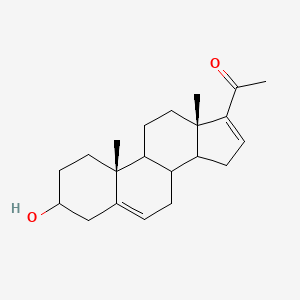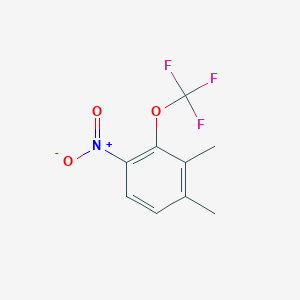
1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine is a compound that features both difluoromethoxy and trifluoromethylthio groups. These functional groups are known for their significant roles in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Chemical Reactions Analysis
1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique functional groups make it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its functional groups. The difluoromethoxy and trifluoromethylthio groups can form bonds with various biological molecules, influencing pathways and processes within cells . These interactions can lead to changes in cellular functions, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine include other phenyl derivatives with difluoromethoxy or trifluoromethylthio groups. the presence of both groups in this compound makes it unique. Other similar compounds include:
- 1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine
- 1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine .
These compounds share some chemical properties but differ in their specific functional group placements, leading to variations in their reactivity and applications .
Properties
Molecular Formula |
C8H7F5N2OS |
|---|---|
Molecular Weight |
274.21 g/mol |
IUPAC Name |
[2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2OS/c9-7(10)16-6-2-1-4(3-5(6)15-14)17-8(11,12)13/h1-3,7,15H,14H2 |
InChI Key |
HORBABZRBAZKJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)NN)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


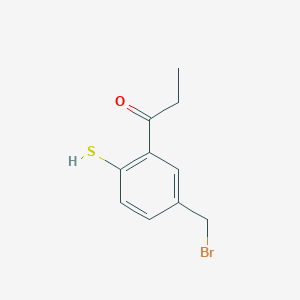
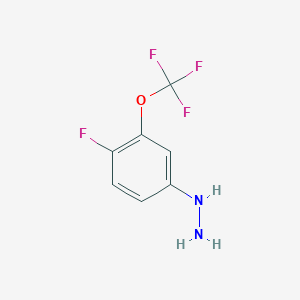
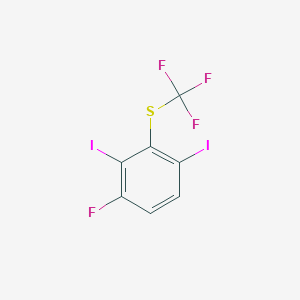
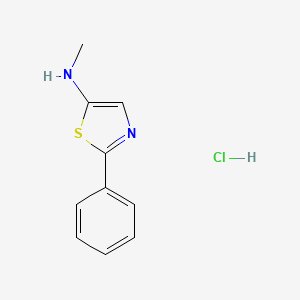

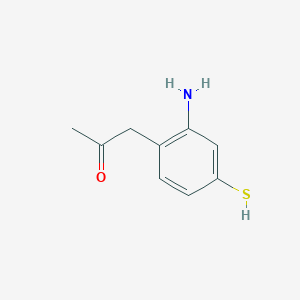
![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)

